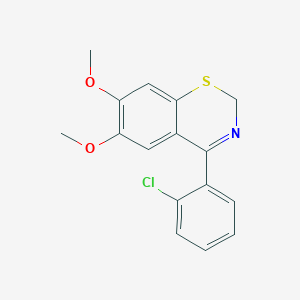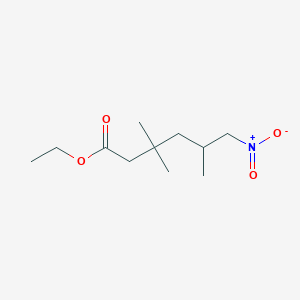![molecular formula C13H10N2O2 B14358212 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one CAS No. 92516-46-6](/img/no-structure.png)
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a pyrido ring fused to a quinazolinone core. The presence of a methoxy group at the 3-position adds to its distinct chemical properties. Quinazolinone derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one typically involves the cyclocondensation of 2-aminopyridine with appropriate substituted benzoyl chlorides. One common method includes the reaction of 2-aminopyridine with 2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KtOBu). The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper salts (e.g., Cu(OAc)2) can be employed to facilitate the reaction and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Mechanism of Action
The mechanism of action of 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to protein molecules responsible for drug resistance in bacteria, thereby enhancing the efficacy of antibiotics. The compound’s ability to form stable intermediate complexes with enzymatic targets and receptor regulatory proteins is crucial for its biological activity .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-11H-pyrido[2,1-B]quinazolin-11-one: A derivative with a similar core structure but different substituents.
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-B]quinazolin-11-one: Another derivative with an amino group at the 2-position.
Uniqueness
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one is unique due to the presence of the methoxy group at the 3-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in medicinal chemistry .
Properties
| 92516-46-6 | |
Molecular Formula |
C13H10N2O2 |
Molecular Weight |
226.23 g/mol |
IUPAC Name |
3-methoxypyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H10N2O2/c1-17-9-5-6-10-11(8-9)14-12-4-2-3-7-15(12)13(10)16/h2-8H,1H3 |
InChI Key |
GJFYZGUUNOBWCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N3C=CC=CC3=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)
